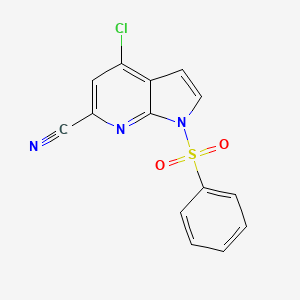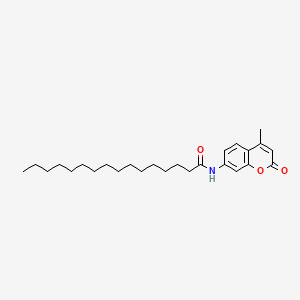
3-Bromo-2-fluorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluorocinnamic acid, also known as 3-BFCA, is a fluorinated derivative of cinnamic acid and is widely used in organic synthesis. It is a reactive, colourless solid with a melting point of 145°C. 3-BFCA has been used as a building block in the synthesis of a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-BFCA has been used in the synthesis of various bioactive molecules, including small molecules, peptides, and proteins.
Aplicaciones Científicas De Investigación
Cinnamic acids are generally used in the synthesis of a wide variety of substances and are involved in numerous chemical reactions due to their carbon-carbon double bond and aromatic ring . They can act as precursors for the synthesis of a vast range of organic compounds, serving as important building blocks in the pharmaceutical, agrochemical, and materials industries .
Cinnamic acids are generally used in the synthesis of a wide variety of substances and are involved in numerous chemical reactions due to their carbon-carbon double bond and aromatic ring . They can act as precursors for the synthesis of a vast range of organic compounds, serving as important building blocks in the pharmaceutical, agrochemical, and materials industries .
Cinnamic acids are generally used in the synthesis of a wide variety of substances and are involved in numerous chemical reactions due to their carbon-carbon double bond and aromatic ring . They can act as precursors for the synthesis of a vast range of organic compounds, serving as important building blocks in the pharmaceutical, agrochemical, and materials industries .
Propiedades
IUPAC Name |
(E)-3-(3-bromo-2-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTIAAOXVAUDCJ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorocinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


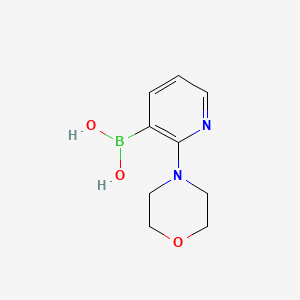

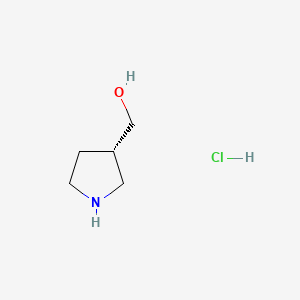



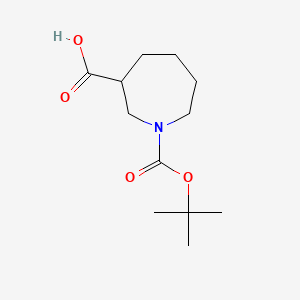
![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)
